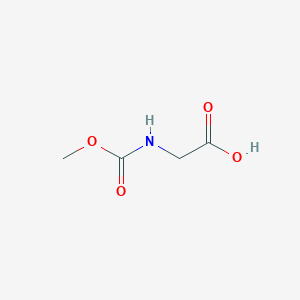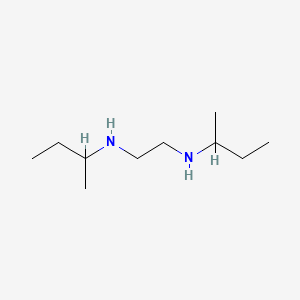
1,2-Dibromo-1,1,2-trichloroethane
Overview
Description
1,2-Dibromo-1,1,2-trichloroethane: is an organohalide compound with the molecular formula C2HBr2Cl3 . It is a colorless liquid that is primarily used in organic synthesis and industrial applications. The compound is known for its high density and reactivity due to the presence of multiple halogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1,2-trichloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of 1,1,2-trichloroethane with bromine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The raw materials, such as ethylene and bromine , are reacted in the presence of a catalyst. The reaction is conducted in a closed system to prevent the release of toxic by-products and to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-1,1,2-trichloroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, and thiols, are commonly used in substitution reactions.
Bases: Strong bases like potassium hydroxide are used in elimination reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like can be formed.
Elimination Products: Alkenes such as can be formed.
Reduction Products: Less halogenated compounds like can be formed.
Scientific Research Applications
1,2-Dibromo-1,1,2-trichloroethane has several applications in scientific research:
Biology: The compound is used in studies involving halogenated organic compounds and their effects on biological systems.
Medicine: Research on the compound’s potential use in pharmaceuticals and its effects on human health is ongoing.
Industry: It is used in the production of flame retardants, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1,1,2-trichloroethane involves its reactivity with nucleophiles and bases. The presence of multiple halogen atoms makes the compound highly electrophilic, allowing it to readily participate in substitution and elimination reactions. The molecular targets and pathways involved in these reactions depend on the specific nucleophile or base used.
Comparison with Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks chlorine atoms.
1,1,2-Trichloroethane: Similar in structure but lacks bromine atoms.
1,2-Dibromotetrachloroethane: Contains additional chlorine atoms compared to 1,2-dibromo-1,1,2-trichloroethane.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and physical properties. This combination of halogens makes it particularly useful in specific organic synthesis applications where both bromine and chlorine functionalities are desired.
Properties
IUPAC Name |
1,2-dibromo-1,1,2-trichloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2Cl3/c3-1(5)2(4,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKOVUFOVCJHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Br)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864437 | |
| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13749-38-7 | |
| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-1,1,2-trichloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Pyrrolidin-1-yl)ethyl]pyridine](/img/structure/B1596068.png)






![[(2,3-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596080.png)




